molecular formula C22H23N5O2 B2502396 6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2097861-69-1

6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one

货号: B2502396
CAS 编号: 2097861-69-1
分子量: 389.459
InChI 键: MKURUWAKZOKGBA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H23N5O2 and its molecular weight is 389.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential based on available research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the dihydropyridazinone core followed by the introduction of the quinoxaline and cyclopropyl groups. The structural formula can be represented as:

C19H22N4O\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}

This compound features a dihydropyridazinone backbone, which is known for various biological activities, enhanced by the presence of the quinoxaline moiety.

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to induce cytotoxic effects in various cancer cell lines. A study evaluating related compounds reported IC50 values ranging from 8 to 31 μM against human leukemia cell lines (HL60, K562, U937) . These findings suggest that this compound may also possess similar anticancer activity.

The mechanism through which quinoxaline derivatives exert their biological effects often involves the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, quinoxaline compounds have been noted to inhibit the PI3K/Akt signaling pathway, which plays a crucial role in cancer cell survival . Furthermore, they may induce apoptosis through the activation of caspases in cancer cells .

Other Biological Activities

In addition to anticancer properties, quinoxaline derivatives have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some studies have highlighted the antimicrobial potential of quinoxaline derivatives against various pathogens. For instance, certain derivatives demonstrated significant activity against Schistosoma mansoni, indicating potential use in treating parasitic infections .
  • Hypoglycemic Effects : Recent research has suggested that modifications in the quinoxaline structure can lead to compounds with hypoglycemic activity. These derivatives enhance glucose transport and improve insulin sensitivity by modulating GLUT4 and PPAR-γ expression in cellular models .

Case Studies

  • Cytotoxicity Against Leukemia : A study on related pyrroloquinoxaline derivatives indicated significant cytotoxicity against leukemia cell lines with IC50 values comparable to standard chemotherapeutic agents . This underscores the potential of related structures for further development.
  • Antimicrobial Efficacy : Another investigation into quinoxaline derivatives revealed promising results against bacterial strains and protozoa, suggesting a broad spectrum of antimicrobial activity .

Data Summary

Biological ActivityReferenceObserved EffectIC50 (μM)
Anticancer (Leukemia) Cytotoxicity in HL60, K562, U9378 - 31
Antimicrobial Activity against S. mansoniN/A
Hypoglycemic Improved GLUT4 expressionN/A

属性

IUPAC Name

6-cyclopropyl-2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21-8-7-17(16-5-6-16)25-27(21)14-15-9-11-26(12-10-15)22(29)20-13-23-18-3-1-2-4-19(18)24-20/h1-4,7-8,13,15-16H,5-6,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKURUWAKZOKGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。